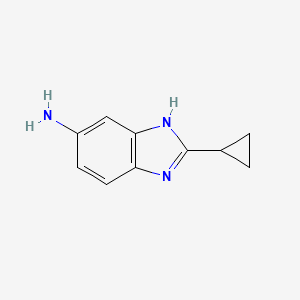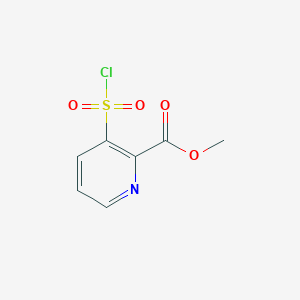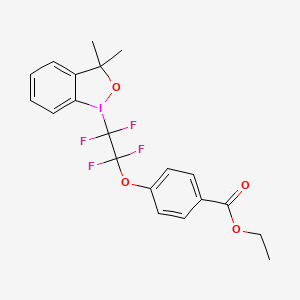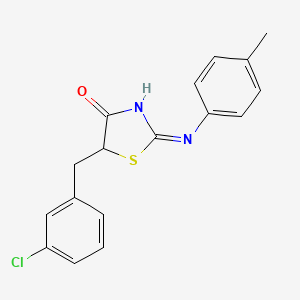![molecular formula C22H26N4O3 B2783524 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide CAS No. 2034503-22-3](/img/structure/B2783524.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polyhydroxylated Piperidine Alkaloids
Research has demonstrated the synthesis of polyhydroxylated piperidine and indolizidine alkaloids through key steps involving intermolecular Michael addition. These alkaloids, such as 1-deoxy-D-gluco-homonojirimycin and 1-deoxy-castanospermine, have significant implications in medicinal chemistry due to their potential biological activities (Patil, Tilekar, & Dhavale, 2001).
Novel Salt Formulation for Pharmaceutical Use
A novel salt formulation involving related chemical structures has been investigated for its use in pharmaceutical compositions. This research highlights the ongoing efforts to enhance the solubility and therapeutic efficacy of complex chemical compounds (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antimicrobial Nano-Materials
Compounds with similar structures have been evaluated for their antimicrobial activities, showcasing their potential in addressing pathogenic bacteria and Candida species. The findings indicate the importance of certain substituents in enhancing anticandidal activity, suggesting a pathway for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
ACAT-1 Inhibitor for Treating Diseases
The discovery of compounds as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1) opens up new avenues for treating diseases involving ACAT-1 overexpression. These inhibitors demonstrate significant selectivity and solubility, highlighting their therapeutic potential (Shibuya et al., 2018).
Synthesis of Benzoxazinone Derivatives as NPY Y5 Antagonists
The synthesis and evaluation of 2-benzoxazinone derivatives as neuropeptide Y5 (NPY Y5) antagonists for obesity treatment show promising in vivo activity. This research underscores the role of chemical synthesis in developing new therapeutic agents for managing obesity (Torrens et al., 2005).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c27-22(12-15-5-6-19-20(11-15)29-14-28-19)23-17-7-9-26(10-8-17)21-13-16-3-1-2-4-18(16)24-25-21/h5-6,11,13,17H,1-4,7-10,12,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQVHAULEIVCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2783441.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2783442.png)
![1-Benzyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2783447.png)

![N-(furan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2783449.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate](/img/no-structure.png)





![1-[(2,6-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2783463.png)
![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)
